molecular formula C18H27NO3 B5527576 4-(3-hydroxy-3-methylbutyl)-N-[1-(methoxymethyl)cyclopropyl]-N-methylbenzamide

4-(3-hydroxy-3-methylbutyl)-N-[1-(methoxymethyl)cyclopropyl]-N-methylbenzamide

Cat. No. B5527576
M. Wt: 305.4 g/mol
InChI Key: ZJYKZZFLOAVKIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of complex amides often involves acylation reactions, where an acyl group is introduced to a molecular substrate. For example, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide involved the acylation of 3-aminophenol with 4-methoxybenzoyl chloride, characterized by ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014). Similar methodologies could potentially apply to the target compound, indicating the relevance of specific reagents and conditions in amide synthesis.

Molecular Structure Analysis

The molecular structure of amides is often elucidated using X-ray diffraction and density functional theory (DFT) calculations. For instance, the crystal structure of certain benzamides was determined, highlighting the importance of intermolecular interactions on molecular geometry (Karabulut et al., 2014). These methods provide insights into the spatial arrangement of atoms in amides, crucial for understanding their reactivity and properties.

Chemical Reactions and Properties

Amides undergo various chemical reactions, including hydrolysis, amidation, and participation in metal-catalyzed C–H bond functionalization. The reactivity can be influenced by the presence of directing groups, as seen in compounds possessing N,O-bidentate groups suitable for such reactions (Al Mamari & Al Lawati, 2019). Understanding these reactions is essential for applying amides in synthetic chemistry.

Physical Properties Analysis

Physical properties, including density, refractive index, and molar refractivity, are vital for characterizing amides. These properties can be influenced by the compound's structure and substituents, as shown in studies on antiemetic drugs where molar refractivity and polarizability were significant for drug concentration (Sawale et al., 2016). Such analyses are crucial for understanding how amides interact with light and their environment.

Chemical Properties Analysis

The chemical properties of amides, including their stability, reactivity, and interactions, can be significantly varied. For example, the formation of N-hydroxymethyl compounds from N-methylbenzamides underlines the metabolic conversion and stability of these compounds, highlighting the intricate balance between stability and reactivity in amide chemistry (Ross et al., 1983).

properties

IUPAC Name

4-(3-hydroxy-3-methylbutyl)-N-[1-(methoxymethyl)cyclopropyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-17(2,21)10-9-14-5-7-15(8-6-14)16(20)19(3)18(11-12-18)13-22-4/h5-8,21H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYKZZFLOAVKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N(C)C2(CC2)COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-hydroxy-3-methylbutyl)-N-[1-(methoxymethyl)cyclopropyl]-N-methylbenzamide

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